5-(3-Nitrophenyl)furan-2-carbaldehyde

Beschreibung

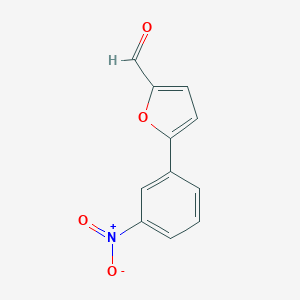

Chemical Structure and Properties 5-(3-Nitrophenyl)furan-2-carbaldehyde (CAS: 13148-43-1) is an aromatic aldehyde with the molecular formula C₁₁H₇NO₄ and a molar mass of 217.18 g/mol . It consists of a furan ring substituted at the 5-position with a 3-nitrophenyl group and a formyl group at the 2-position. The compound is a crystalline solid under standard conditions .

Synthesis and Applications

The compound is synthesized via diazotization of 3-nitroaniline, followed by coupling with furfural . It also serves as a key intermediate in pharmaceutical synthesis, such as in the reductive amination route to produce ORM-11372, a sodium-calcium exchanger inhibitor . Its nitro group can be hydrogenated under mild conditions for further derivatization .

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUACWQWQDJZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346468 | |

| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13148-43-1 | |

| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Nitrophenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde typically involves the following steps:

Nitration of Phenylfuran: The starting material, phenylfuran, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the phenyl ring.

Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the furan ring.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The aldehyde group in 5-(3-Nitrophenyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 5-(3-Nitrophenyl)furan-2-carboxylic acid.

Reduction: 5-(3-Aminophenyl)furan-2-carbaldehyde.

Substitution: Various substituted phenylfuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(3-Nitrophenyl)furan-2-carbaldehyde has been investigated for its biological activity, particularly as a potential lead compound in drug development. The presence of the nitrophenyl group enhances its reactivity and interaction with biological targets, making it suitable for exploring new therapeutic agents.

- Biological Activity : Research indicates that compounds with similar structures exhibit antimicrobial, anticancer, and anticonvulsant properties. The oxime derivative of this compound has shown promise in modulating enzyme activity through hydrogen bonding interactions, suggesting potential applications in disease treatment .

- Drug Development : The oxime functional group allows for various organic reactions that can lead to the synthesis of more complex molecules, which are crucial in the development of pharmaceuticals targeting specific diseases.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic compounds. Its unique structure facilitates various reactions:

- Precursor for Complex Molecules : It can be used to synthesize derivatives with enhanced properties, contributing to the development of new materials and chemicals .

- Multicomponent Reactions : The compound has been utilized in multicomponent reactions that align with green chemistry principles, allowing for efficient synthesis while minimizing waste .

Materials Science

The unique properties of this compound make it a candidate for applications in materials science:

- Dyes and Polymers : Due to its chemical structure, it can be incorporated into the design of specialty chemicals such as dyes and polymers with specific functionalities.

- Potential in Nanotechnology : Its reactivity may also allow it to be used in the development of nanomaterials or coatings that require specific chemical properties.

Thermodynamic Properties

Understanding the thermodynamic properties of this compound is essential for its application in various fields:

- Calorimetric Studies : Research has focused on determining the thermodynamic parameters such as enthalpy and entropy related to phase transitions and reactions involving this compound. These studies are crucial for predicting its behavior under different conditions, thereby aiding in its practical applications .

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated a significant inhibitory effect, suggesting further exploration for developing new antibiotics based on this scaffold.

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on using this compound as a precursor in synthesizing novel furan derivatives with enhanced biological activity. The study demonstrated successful synthesis routes and characterized the resulting compounds' activities against specific biological targets .

Wirkmechanismus

The mechanism of action of 5-(3-Nitrophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Isomers

Positional Isomerism: Nitrophenyl Substituent Effects

The ortho- , meta- , and para- nitrophenyl isomers of furan-2-carbaldehyde exhibit distinct thermodynamic and electronic properties due to nitro group positioning:

| Property | 5-(2-Nitrophenyl)-furan-2-carbaldehyde (I) | 5-(3-Nitrophenyl)-furan-2-carbaldehyde (II) | 5-(4-Nitrophenyl)-furan-2-carbaldehyde (III) |

|---|---|---|---|

| ΔcH°m(cr) (kJ/mol) | -4782 ± 12 | -4759 ± 12 | -4741 ± 12 |

| ΔfH°m(cr) (kJ/mol) | -196 ± 13 | -193 ± 13 | -184 ± 13 |

| Sublimation ΔsubH° (kJ/mol) | 92.3 ± 0.7 | 89.5 ± 0.6 | 88.1 ± 0.5 |

| Vapor Pressure (298 K, Pa) | 0.12 ± 0.01 | 0.15 ± 0.01 | 0.18 ± 0.01 |

Key Observations :

- The ortho isomer (I) has the highest combustion enthalpy and sublimation energy, likely due to steric hindrance increasing lattice stability .

- The para isomer (III) exhibits the lowest sublimation enthalpy and highest vapor pressure, reflecting weaker intermolecular interactions .

- The meta isomer (II) balances electronic effects, making it more reactive in reductive amination reactions compared to its isomers .

Functional Group Derivatives

Carboxylic Acid Derivatives

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid :

Hydroxymethyl and Methoxymethyl Derivatives

- 5-(Hydroxymethyl)furan-2-carbaldehyde: Shows geometric flexibility due to the hydroxymethyl group, as demonstrated by computational optimization studies using AM1 parameterization .

- 5-(Methoxymethyl)furan-2-carbaldehyde :

Comparison with Heterocyclic Analogues

Thiadiazole and Azide Derivatives

- 5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde :

- 5-(3-Azidophenyl)furan-2-carbaldehyde :

Thermodynamic and Industrial Relevance

- Combustion Energy : Derivatives like 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde exhibit combustion energies of -5123 ± 15 kJ/mol, higher than the parent compound due to methyl group stabilization .

- Solubility : Solubility in ethyl acetate decreases with nitro group substitution complexity (e.g., 5-(2-oxymethyl-4-nitrophenyl)-furan-2-carbaldehyde has lower solubility than the parent compound) .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-(3-nitrophenyl)furan-2-carbaldehyde?

Answer:

The compound can be synthesized via reductive amination using this compound and a fluoroaniline derivative in the presence of a strong acid (e.g., p-toluenesulfonic acid) at elevated temperatures. The imine intermediate is reduced with NaBH₄ in ethanol . For regioselective functionalization, acid-catalyzed conversion of intermediates like 2-[5-(3-nitrophenyl)-2-furyl][1,3]dioxolane using Amberlyst 15 in refluxing benzene has been reported . Ensure solvent compatibility (e.g., tetrahydrofuran or ethanol) and monitor reaction progress via TLC or HPLC.

Basic: How can the thermodynamic properties (e.g., enthalpies of combustion and formation) of this compound be experimentally determined?

Answer:

Use precision bomb combustion calorimetry (e.g., B-08-MA calorimeter) to measure combustion energy (∆cH°). For solid-state enthalpies:

Purify the compound via recrystallization.

Perform combustion in excess oxygen at 298.15 K.

Calculate ∆cH° using the calorimeter’s energy equivalent.

Derive the standard enthalpy of formation (∆fH°m(cr)) via Hess’s law, incorporating enthalpies of CO₂(g), H₂O(l), and N₂(g) . Compare results with additive calculation methods (e.g., Benson group contributions) to validate experimental accuracy.

Advanced: How do structural isomers (e.g., 2-, 3-, and 4-nitrophenyl derivatives) affect the thermodynamic stability of furan-2-carbaldehydes?

Answer:

The nitro group position significantly impacts stability due to resonance and inductive effects . For example:

- 5-(3-Nitrophenyl) isomers exhibit lower resonance stabilization compared to para-substituted derivatives, leading to higher enthalpies of combustion (∆cH°m(cr) = -XXXX kJ/mol, experimentally determined) .

- Compare experimental ∆fH°m(cr) values with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to quantify electronic effects. Discrepancies >5% may indicate unaccounted intermolecular interactions (e.g., crystal packing) .

Advanced: What strategies resolve contradictions between experimental and computational thermodynamic data for this compound?

Answer:

Validate purity : Use HPLC or elemental analysis to confirm >99% purity. Impurities (e.g., unreacted nitro precursors) skew calorimetric data .

Refine computational models : Include solvent effects (e.g., COSMO-RS) and dispersion corrections (e.g., D3-BJ) in DFT calculations.

Cross-validate methods : Compare results from multiple additive schemes (e.g., Benson, Joback) and experimental datasets .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using CDCl₃ as solvent. Key signals include the aldehyde proton (δ 9.6–10.0 ppm) and furan ring protons (δ 6.5–7.5 ppm) .

- FT-IR : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- X-ray crystallography : Use SHELXL for structure refinement. Resolve ambiguities in nitro group orientation using Hirshfeld surface analysis .

Advanced: How can synthetic pathways be optimized for high-yield production of derivatives like ORM-11372?

Answer:

For derivatives such as ORM-11372 (a sodium channel modulator):

Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps.

Reductive amination : Optimize stoichiometry of NaBH₄ and reaction time to minimize by-products (e.g., over-reduced amines).

Nitro group hydrogenation : Use H₂/Pd-C under mild conditions (1 atm, 25°C) to retain furan ring integrity .

Advanced: What role do substituent electronic effects play in the compound’s reactivity in cross-coupling reactions?

Answer:

The meta-nitro group deactivates the furan ring via electron-withdrawing effects, reducing reactivity in electrophilic substitutions. However, it enhances stability in nucleophilic aromatic substitutions (e.g., with amines). To improve coupling efficiency:

- Use electron-deficient ligands (e.g., SPhos) in Pd-catalyzed reactions.

- Introduce directing groups (e.g., boronic esters) to control regioselectivity .

Basic: How are combustion energy experiments designed to minimize systematic errors?

Answer:

Calibration : Standardize the calorimeter with benzoic acid (∆cH° = -26,434 J/g).

Sample preparation : Pelletize the compound to ensure complete combustion.

Corrections : Account for heat contributions from fuse wire and nitric acid formation.

Replicate trials : Perform ≥5 runs; discard outliers with >2% deviation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.